Cas no 1402452-15-6 (hSMG-1 inhibitor 11j)

hSMG-1 inhibitor 11j structure
Nombre del producto:hSMG-1 inhibitor 11j
hSMG-1 inhibitor 11j Propiedades químicas y físicas
Nombre e identificación
-
- 2-Chloro-N,N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-pyrimidinyl]amino]benzenesulfonamide
- 2-Chloro-N,N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-pyrimidinyl]am
- 2-Chloro-N,N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-pyrimidinyl]amino]benzenesulfonam...
- hSMG-1 inhibitor 11j
- CHEMBL2158866
- X245Q9ZA3J
- 1-[4-[4-[2-[4-chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea
- N,N-Diethyl-2-methyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide
- G15866
- AKOS027447201
- 2-Chloro-N,N-diethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide
- DB-323814
- 88C
- GTPL8827
- CS-0087425
- compound 11j [PMID: 23021994]
- Benzenesulfonamide, 2-chloro-N,N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-pyrimidinyl]amino]-
- SMG1 inhibitor compound 11J
- BDBM50394165
- SCHEMBL20602828
- 2-Chloro-N, N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-p yrimidinyl]
- 1402452-15-6
- Q27076186
- HY-124719
- MS-30253
- SMG1i
- 1-[4-[4-[2-[[4-chloranyl-3-(diethylsulfamoyl)phenyl]amino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methyl-urea
-
- Renchi: InChI=1S/C27H28ClN7O3S/c1-4-35(5-2)39(37,38)25-17-21(10-11-22(25)28)32-26-31-15-13-23(34-26)19-12-14-30-24(16-19)18-6-8-20(9-7-18)33-27(36)29-3/h6-17H,4-5H2,1-3H3,(H2,29,33,36)(H,31,32,34)
- Clave inchi: RZFJBSIAXYEPBX-UHFFFAOYSA-N
- Sonrisas: CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl
Atributos calculados
- Calidad precisa: 565.1662866g/mol
- Masa isotópica única: 565.1662866g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 39
- Cuenta de enlace giratorio: 9
- Complejidad: 879
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.8
- Superficie del Polo topológico: 138Ų
hSMG-1 inhibitor 11j PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-124719-5mg |
hSMG-1 inhibitor 11j |
1402452-15-6 | 99.81% | 5mg |
¥4000 | 2024-07-21 | |
eNovation Chemicals LLC | Y1080356-10mg |
2-Chloro-N,N-diethyl-5-[[4-[2-[4-[[(MethylaMino)carbonyl]aMino]phenyl]-4-pyridinyl]-2-pyriMidinyl]aMino]benzenesulfonaMide |
1402452-15-6 | 95% | 10mg |
$1595 | 2022-11-02 | |
MedChemExpress | HY-124719-1mg |
hSMG-1 inhibitor 11j |
1402452-15-6 | 99.81% | 1mg |
¥1700 | 2024-07-21 | |
A2B Chem LLC | AE38617-2mg |
2-Chloro-N,N-diethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide |
1402452-15-6 | 95% | 2mg |
$218.00 | 2024-04-20 | |
Ambeed | A922737-1mg |
2-Chloro-N,N-diethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide |
1402452-15-6 | 99% | 1mg |
$124.0 | 2025-02-28 | |
Ambeed | A922737-10mg |
2-Chloro-N,N-diethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide |
1402452-15-6 | 99% | 10mg |
$273.0 | 2025-02-28 | |
A2B Chem LLC | AE38617-10mg |
2-Chloro-N,N-diethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide |
1402452-15-6 | 95% | 10mg |
$499.00 | 2024-04-20 | |
TRC | C421860-25mg |
2-Chloro-N,N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-pyrimidinyl]amino]benzenesulfonamide |
1402452-15-6 | 25mg |
$2193.00 | 2023-05-18 | ||
ChemScence | CS-0087425-10mg |
hSMG-1 inhibitor 11j |
1402452-15-6 | 99.81% | 10mg |
$850.0 | 2022-04-27 | |
ChemScence | CS-0087425-5mg |
hSMG-1 inhibitor 11j |
1402452-15-6 | 99.81% | 5mg |
$500.0 | 2022-04-27 |
hSMG-1 inhibitor 11j Literatura relevante
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
1402452-15-6 (hSMG-1 inhibitor 11j) Productos relacionados
- 1250879-43-6(3-(Cyclopropylmethoxy)pyridine-2-carboxylic acid)
- 2034552-77-5(2-(2,4-dichlorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one)
- 2138294-04-7(1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride)
- 88335-87-9((1S,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid)
- 1050553-14-4(N-(1-cyanocycloheptyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide)
- 2172063-87-3(2-Ethyl-4-(2-methylbut-3-yn-2-yl)-2-(trifluoromethyl)morpholine)
- 1682647-29-5((2R,4s,5R)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride)
- 891113-99-8(N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzamide)
- 2137768-94-4(3-(4-amino-2-oxopyrrolidin-1-yl)-N-(2-methoxyethyl)azetidine-1-carboxamide)
- 1864059-76-6(1-(2-methoxyphenyl)-2-methylpropan-1-amine hydrochloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1402452-15-6)hSMG-1 inhibitor 11j

Pureza:99%/99%/99%
Cantidad:10mg/25mg/50mg
Precio ($):246.0/490.0/833.0